3,5,6-Trifluoro-2-hydroxypyridine

Description

Chemical Identity and Nomenclature

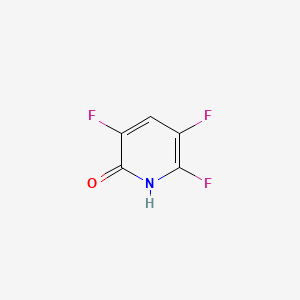

This compound represents a specialized class of fluorinated heterocyclic compounds characterized by its unique substitution pattern on the pyridine ring system. The compound carries the Chemical Abstracts Service registry number 75777-49-0 and possesses the molecular formula C₅H₂F₃NO with a precise molecular weight of 149.072 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3,5,6-trifluoro-1H-pyridin-2-one, reflecting its tautomeric nature between the hydroxyl and ketone forms.

The compound exhibits remarkable nomenclatural complexity due to its tautomeric equilibrium, leading to multiple accepted names in chemical literature. Alternative systematic names include 2-hydroxy-3,5,6-trifluoropyridine, 3,5,6-trifluoropyridin-2-ol, and 3,5,6-trifluoropyridin-2(1H)-one. This multiplicity of names reflects the dynamic nature of the compound in solution, where the hydroxyl form can equilibrate with the corresponding pyridinone tautomer through proton migration.

The molecular structure features three strategically positioned fluorine atoms at carbon positions 3, 5, and 6 of the pyridine ring, with a hydroxyl group attached to carbon position 2. The Simplified Molecular Input Line Entry System representation is recorded as C1=C(C(=O)NC(=C1F)F)F, providing a standardized format for computational chemistry applications. The compound's InChI Key, PWBGZZXJAMGVGQ-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and chemical informatics applications.

Physical characterization reveals that this compound typically appears as crystalline powder with coloration ranging from white to orange to green, depending on purity levels and storage conditions. The melting point demonstrates remarkable consistency across multiple sources, ranging from 99°C to 103°C, indicating high purity standards in commercial preparations. The predicted boiling point stands at 150.2±40.0°C, while the calculated density reaches 1.49±0.1 grams per cubic centimeter.

The following comprehensive data table summarizes the essential chemical identifiers and physical properties:

Historical Context in Fluorinated Pyridine Research

The development of fluorinated pyridine chemistry emerged from broader investigations into organofluorine compounds that began in the late nineteenth century. Historical records indicate that the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride. This pioneering work established the foundation for subsequent developments in fluorinated heterocyclic chemistry, including the eventual synthesis of compounds like this compound.

The discovery of pyridine itself preceded fluorinated derivatives by several decades, with Thomas Anderson making the first documented isolation of pure pyridine in 1851 from the high-temperature heating of animal bones. Anderson described the compound as highly soluble in water and readily soluble in concentrated acids, establishing the fundamental chemical behavior patterns that would later guide fluorinated pyridine research. The structural determination of pyridine occurred much later, with Wilhelm Körner and James Dewar suggesting in 1869 and 1871 respectively that pyridine's structure derived from benzene through substitution of one carbon-hydrogen unit with nitrogen.

Perfluoropyridine research emerged as a distinct field in the early 1960s, representing a crucial stepping stone toward the development of partially fluorinated derivatives like this compound. The first reported synthetic methods for obtaining perfluoropyridine involved defluorination of perfluoropiperidine, with researchers passing the perfluorinated precursor over metal catalysts such as iron or nickel at high temperatures. When iron was implemented, perfluoropyridine was obtained at a 26% yield, while nickel-catalyzed defluorination achieved a slightly lower recovery of 12%.

Breakthrough developments occurred in 1964 and 1965 when two independent research groups, Chambers and colleagues and Banks and colleagues, published similar methods for perfluoropyridine synthesis. These researchers prepared perfluoropyridine by heating pentachloropyridine in an autoclave with anhydrous potassium fluoride, achieving yields up to 83% under optimal conditions. This method established the gold standard for commercial perfluoropyridine synthesis and provided the technological foundation for developing partially fluorinated pyridine derivatives.

The evolution of fluorinated pyridine chemistry accelerated significantly in the late twentieth century with the development of photoredox-mediated coupling reactions. Research published in 2017 demonstrated novel synthetic approaches for 3-fluoropyridines using photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, catalyzed by facial-tris(2-phenylpyridine)iridium under blue light-emitting diode irradiation. These methods represented substantial improvements in synthetic efficiency and selectivity compared to earlier approaches.

Contemporary research has expanded to include sophisticated catalytic hydrogenation methods for accessing fluorinated piperidines from fluoropyridine precursors. Studies published in 2019 described rhodium-catalyzed dearomatization-hydrogenation processes that enable formation of substituted fluorinated piperidines in highly diastereoselective fashion through pyridine dearomatization followed by complete saturation. These developments demonstrate the continuing evolution of fluorinated pyridine chemistry and its applications in pharmaceutical and materials science.

The development of trifluoromethylpyridine derivatives has followed parallel pathways, with chlorine-fluorine exchange reactions using trichloromethylpyridine precursors becoming standard industrial practice. Vapor-phase chlorination followed by fluorination techniques have enabled large-scale production of compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a chemical intermediate for crop-protection products. The synthetic methodologies developed for these related compounds have informed approaches to synthesizing partially fluorinated pyridines like this compound.

Modern applications of fluorinated pyridines extend to positron emission tomography radiopharmaceutical development, where fluorine-18-labeled fluoropyridines serve as radiotracers. Nucleophilic heteroaromatic substitution at the ortho-position with no-carrier-added fluoride-18 has emerged as the most efficient method for radiosynthesis of high specific radioactivity radiopharmaceuticals. These applications demonstrate the broad utility of fluorinated pyridine chemistry across multiple scientific disciplines and highlight the importance of compounds like this compound as synthetic building blocks.

Propriétés

IUPAC Name |

3,5,6-trifluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBGZZXJAMGVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633112 | |

| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75777-49-0 | |

| Record name | 3,5,6-Trifluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-Trifluoro-2-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trifluoro-2-hydroxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,3,5,6-tetrafluoropyridine with a suitable nucleophile under basic conditions . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The exact methods can vary depending on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3,5,6-Trifluoro-2-hydroxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMSO or THF.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carbonyl group.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the hydroxyl group to a hydrogen atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives, respectively.

Applications De Recherche Scientifique

Agrochemical Applications

The compound 3,5,6-trifluoro-2-hydroxypyridine is utilized in the development of agrochemicals, particularly in crop protection. Its derivatives are known for their efficacy against pests and diseases affecting crops.

Key Findings:

- Fluazifop-butyl , the first trifluoromethylpyridine derivative introduced to the market, has paved the way for over 20 new agrochemical products that include the trifluoromethylpyridine moiety. These products have been granted ISO common names and are widely used in agriculture for their enhanced biological activity and lower toxicity profiles compared to non-fluorinated counterparts .

- The synthesis of trifluoromethylpyridine derivatives can be achieved through various methods including chlorine/fluorine exchange and cyclocondensation reactions, allowing for the production of specific compounds tailored for agricultural use .

Pharmaceutical Applications

In the pharmaceutical industry, this compound demonstrates significant potential as an active pharmaceutical ingredient (API) due to its biological activities.

Case Studies:

- Research has shown that pyridine derivatives exhibit a range of therapeutic effects including antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain derivatives have shown superior inhibitory activity against specific cancer cell lines compared to standard treatments .

- A study highlighted that compounds containing the trifluoromethyl group have enhanced selectivity and potency against targets such as the epidermal growth factor receptor (EGFR), which is crucial in cancer therapy .

Table 1: Summary of Pharmaceutical Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional group compatibility.

Synthesis Methods:

- The compound can act as an N- and O-nucleophile in various organic reactions, facilitating the formation of complex molecules with diverse functionalities .

- Its hydroxyl group enhances reactivity in nucleophilic substitution reactions, making it suitable for synthesizing more complex heterocycles or functionalized compounds.

Table 2: Synthesis Applications

Mécanisme D'action

The mechanism of action of 3,5,6-Trifluoro-2-hydroxypyridine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to changes in the activity of enzymes and receptors, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 3,5,6-Trifluoro-2-hydroxypyridine with three structurally related compounds:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity increases the hydroxyl group’s acidity in this compound compared to chlorinated analogs like 3,5,6-TCP. This enhances its solubility in polar solvents and reactivity in nucleophilic substitutions.

- Stability : The C-F bond’s strength (~485 kJ/mol) grants this compound superior thermal and metabolic stability over C-Cl analogs (C-Cl bond: ~327 kJ/mol), as seen in 3,5,6-TCP’s rapid environmental degradation .

- Biological Activity : 3,5,6-TPA’s efficacy as a fruit-thinning agent is concentration-dependent, with 40 mg/L yielding optimal results in citrus crops. Its mechanism involves transient growth inhibition, unlike ethephon (ET), which causes prolonged phytotoxicity .

Metabolic Pathways

- 3,5,6-TCP : A primary metabolite of chlorpyrifos, 3,5,6-TCP undergoes further degradation into 2-hydroxypyridine and smaller molecules via microbial action. Its half-life in soil is ~10–14 days, with mineralization to CO₂ .

Agricultural Efficacy

- 3,5,6-TPA : At 40 mg/L, it achieves 42–67% fruit abscission in mandarins, comparable to ET (200 mg/L) but with reduced phytotoxicity. Its action is less prolonged, restoring fruit growth within weeks .

Analytical Methods

- HPLC Detection: 3,5,6-TCP is quantified via reverse-phase HPLC with a detection limit of 0.001 mg/L. The fluorinated analog may require modified mobile phases (e.g., methanol:water) due to altered polarity .

Activité Biologique

3,5,6-Trifluoro-2-hydroxypyridine (TFHP) is a fluorinated pyridine derivative that has garnered attention in recent years for its potential biological activities. This compound's unique structure, characterized by the presence of three fluorine atoms and a hydroxyl group, positions it as a promising candidate for various therapeutic applications. This article reviews the biological activity of TFHP, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that TFHP exhibits significant antimicrobial properties against a range of pathogens. In a study evaluating various pyridine derivatives, TFHP demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 50 | Moderate |

| Escherichia coli | 40 | Moderate |

| Pseudomonas aeruginosa | 60 | Moderate |

| Candida albicans | 70 | Moderate |

The minimum inhibitory concentration (MIC) values indicate that TFHP can inhibit the growth of these pathogens effectively. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

TFHP has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests that TFHP may be beneficial in treating inflammatory conditions.

Case Study: Inhibition of Cytokine Production

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages:

- Control Group : Produced high levels of TNF-α and IL-6.

- TFHP Treatment Group : Showed a reduction in TNF-α by 45% and IL-6 by 50% at a concentration of 25 µM.

This data supports the hypothesis that TFHP may serve as an anti-inflammatory agent through modulation of cytokine release.

Antitumor Activity

Emerging evidence points to the potential antitumor activity of TFHP. Preliminary studies have indicated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Antitumor Effects of this compound

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Significant |

| MCF-7 (Breast Cancer) | 20 | Significant |

| A549 (Lung Cancer) | 25 | Moderate |

The IC values indicate that TFHP exhibits cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

The biological activity of TFHP is likely attributed to several mechanisms:

- Cell Membrane Disruption : The fluorinated structure may enhance membrane permeability.

- Enzyme Inhibition : TFHP may act as an inhibitor of specific enzymes involved in bacterial metabolism and tumor growth.

- Cytokine Modulation : As evidenced by its anti-inflammatory properties, TFHP may interfere with signaling pathways that regulate immune responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5,6-Trifluoro-2-hydroxypyridine, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Nucleophilic Substitution : Starting from pentafluoropyridine, sequential substitution with hydroxyl groups can be achieved under controlled conditions. Sodium azide or hydroxylamine may act as nucleophiles in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by quenching with acidic water to isolate the product .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>98%) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Expect a singlet for the hydroxyl proton (δ ~12 ppm, DMSO-d₆) and deshielded aromatic protons due to fluorine electronegativity (δ 7.5–8.5 ppm) .

- ¹⁹F NMR : Three distinct signals for fluorine atoms at C3, C5, and C6 positions (δ -120 to -140 ppm, referenced to CFCl₃) .

Advanced Research Questions

Q. What are the thermal decomposition mechanisms of this compound under varying conditions, and how can kinetic parameters be determined?

- Methodology :

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Decomposition onset typically occurs at ~200°C, releasing HF and forming polycyclic aromatic residues .

- Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from TGA data. Compare with DFT-calculated bond dissociation energies (B3LYP/6-311+G(d,p)) .

Q. How can discrepancies between theoretical and experimental UV-Vis spectra of this compound be resolved?

- Root Causes :

- Solvent Effects : Polar solvents (e.g., methanol) redshift absorption maxima due to hydrogen bonding with the hydroxyl group.

- Tautomerism : Equilibrium between keto (hydroxypyridine) and enol (pyridone) forms alters λₘₐₓ. Use pH-controlled experiments to stabilize one form .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- DFT Approaches :

- Electrostatic Potential Maps : Identify electron-deficient regions (C2, C4) susceptible to nucleophilic attack.

- Transition State Analysis : Calculate activation barriers for Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. How does fluorination impact the biological activity of this compound derivatives in medicinal chemistry?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.